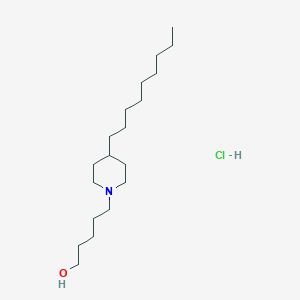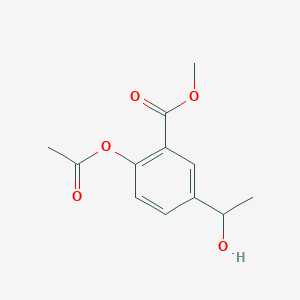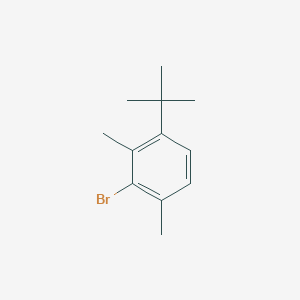
2-Bromo-4-tert-butyl-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-tert-butyl-1,3-dimethylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by the presence of a bromine atom, a tert-butyl group, and two methyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-tert-butyl-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-tert-butyl-1,3-dimethylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Bromo-4-tert-butyl-1,3-dimethylbenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide (RO⁻) ions.
Electrophilic Aromatic Substitution Reactions: The compound can participate in further electrophilic substitution reactions, introducing additional substituents onto the benzene ring.
Oxidation and Reduction Reactions: The tert-butyl and methyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or sodium methoxide (NaOCH₃) are commonly used.
Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and alkyl halides for Friedel-Crafts alkylation.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-tert-butyl-1,3-dimethylphenol, while electrophilic substitution with nitric acid can produce 2-bromo-4-tert-butyl-1,3-dimethyl-5-nitrobenzene.
科学研究应用
2-Bromo-4-tert-butyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-Bromo-4-tert-butyl-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic aromatic substitution, the electron-rich benzene ring interacts with electrophiles, leading to the formation of new bonds.
相似化合物的比较
Similar Compounds
2-Bromo-1,4-dimethylbenzene: Similar structure but lacks the tert-butyl group.
4-tert-Butyl-1,3-dimethylbenzene: Similar structure but lacks the bromine atom.
2-Bromo-5-tert-butyl-1,3-dimethylbenzene: Similar structure with a different position of the bromine atom.
Uniqueness
2-Bromo-4-tert-butyl-1,3-dimethylbenzene is unique due to the specific arrangement of its substituents. The presence of both
属性
CAS 编号 |
61024-96-2 |
|---|---|
分子式 |
C12H17Br |
分子量 |
241.17 g/mol |
IUPAC 名称 |
3-bromo-1-tert-butyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-8-6-7-10(12(3,4)5)9(2)11(8)13/h6-7H,1-5H3 |
InChI 键 |
ADGJGVCQOFXBJW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)




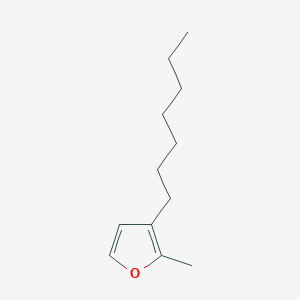
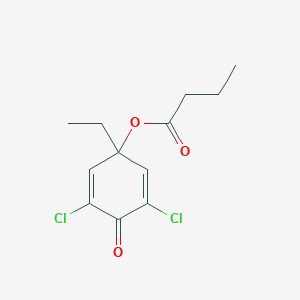

![2,4,6-Trinitrophenol--3,7,8-trimethylbenzo[g]isoquinoline (1/1)](/img/structure/B14585681.png)
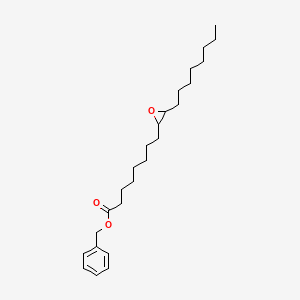
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)
